

# An In-depth Technical Guide to Apoatropine Hydrochloride (CAS: 5978-81-4)

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Compound of Interest		
Compound Name:	Apoatropine hydrochloride	
Cat. No.:	B1266717	Get Quote

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## **Executive Summary**

Apoatropine hydrochloride is a tropane alkaloid and a derivative of atropine. It functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), thereby exhibiting anticholinergic properties.[1][2][3] Structurally distinct from atropine by the absence of a hydroxyl group and the presence of a double bond in the tropic acid moiety, apoatropine displays a significantly lower anticholinergic potency.[2] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of apoatropine hydrochloride. It includes detailed experimental protocols for its study and visual representations of its mechanism of action and experimental workflows to support researchers in drug discovery and development.

### **Chemical and Physical Properties**

**Apoatropine hydrochloride** is the hydrochloride salt of apoatropine, a natural alkaloid found in plants of the Solanaceae family.[4] It can also be synthesized by the dehydration of atropine. [4]



Property	Value	Reference(s)
CAS Number	5978-81-4	[5]
Molecular Formula	C17H22CINO2	[5]
Molecular Weight	307.82 g/mol	[5]
IUPAC Name	(8-methyl-8- azabicyclo[3.2.1]octan-3-yl) 2- phenylprop-2- enoate;hydrochloride	[6]
Appearance	Solid	[7]
Melting Point	>236 °C (decomposes)	[4]
Solubility	Soluble in water, alcohol, and ether.	[4]
Purity (typical)	≥90.0% (HPLC)	[7]

# Pharmacological Profile Mechanism of Action

Apoatropine hydrochloride is a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter, acetylcholine, for binding sites on these G-protein coupled receptors, thereby inhibiting the initiation of downstream signaling cascades.[2] The five subtypes of muscarinic receptors (M1-M5) are involved in a wide range of physiological functions, and their blockade by apoatropine leads to its anticholinergic effects.

#### **Pharmacological Data**

While extensive quantitative binding data for apoatropine across the five muscarinic receptor subtypes is not widely documented, it is established that its binding affinity is considerably weaker than that of atropine.[2][8] The hydroxyl group present in atropine's tropic acid moiety, which is absent in apoatropine, is crucial for high-affinity binding to muscarinic receptors.[2] For



comparative purposes, the binding affinities (Ki values) and IC50 values for the non-selective muscarinic antagonist atropine are provided below.

Table 2.1: Binding Affinity (Ki) of Atropine for Human Muscarinic Receptor Subtypes

Receptor Subtype	Ki (nM)
M1	1.27 ± 0.36
M2	3.24 ± 1.16
M3	2.21 ± 0.53
M4	0.77 ± 0.43
M5	2.84 ± 0.84

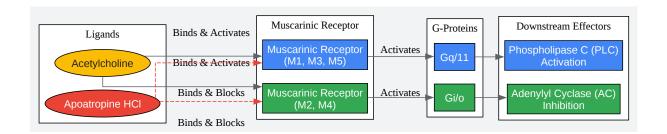
Table 2.2: IC50 Values of Atropine for Human Muscarinic Receptor Subtypes

Receptor Subtype	IC50 (nM)
M1	2.22 ± 0.60
M2	4.32 ± 1.63
M3	4.16 ± 1.04
M4	2.38 ± 1.07
M5	3.39 ± 1.16

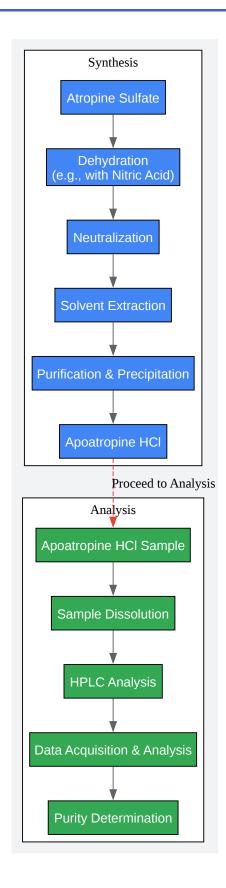
## **Signaling Pathways**

As a muscarinic antagonist, **apoatropine hydrochloride** blocks the signaling pathways initiated by acetylcholine binding to M1-M5 receptors. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase.









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